molecular formula C10H13N3O B14887252 3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one

Cat. No.: B14887252
M. Wt: 191.23 g/mol
InChI Key: USTDRVOQIUGVTK-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidinone ring substituted with an amino group, a methyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the amino, methyl, and pyridinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidinone ring, which can then be functionalized to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to new compounds with different properties.

Scientific Research Applications

3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives, such as:

  • 3-Amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
  • 4-(Pyrrolidin-1-yl)benzonitrile derivatives

Uniqueness

3-Amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group, in particular, can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and other research applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-1-methyl-5-pyridin-4-ylpyrrolidin-2-one

InChI

InChI=1S/C10H13N3O/c1-13-9(6-8(11)10(13)14)7-2-4-12-5-3-7/h2-5,8-9H,6,11H2,1H3

InChI Key

USTDRVOQIUGVTK-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)N)C2=CC=NC=C2

Origin of Product

United States

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